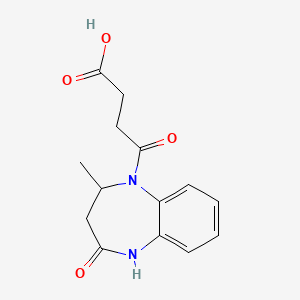

4-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The compound is a derivative within the benzodiazepine class, a group of compounds known for their varied chemical and pharmacological properties.

Synthesis Analysis

- Methodologies for Synthesis : The synthesis of benzodiazepine derivatives often involves multicomponent reactions or condensation processes, providing efficient pathways for the creation of complex structures (Marcaccini et al., 2003).

- Synthetic Variations : Various approaches, like Ugi four-component condensation and Passerini three-component reaction, have been used to synthesize related compounds (Marcaccini et al., 2003).

Molecular Structure Analysis

- Structural Confirmation : Techniques like IR, NMR, and X-ray diffraction studies are pivotal in confirming the structure of benzodiazepine derivatives (Raju et al., 2015).

- Molecular Properties : Analysis such as HOMO and LUMO are used to determine charge transfer within these molecules (Raju et al., 2015).

Chemical Reactions and Properties

- Reactivity : Benzodiazepine derivatives exhibit diverse reactivity profiles, forming various products under different reaction conditions (Shaabani et al., 2009).

- Chemical Transformations : These compounds can undergo transformations such as cyclizations and reactions with isocyanides, leading to a variety of structures (Shaabani et al., 2009).

Physical Properties Analysis

- Spectral Data : Spectroscopic methods like FT-IR and NMR are crucial for understanding the physical properties of these compounds (Raju et al., 2015).

Chemical Properties Analysis

- Electronic Structure : Studies on the electronic structure, including hyperpolarizability and molecular electrostatic potential, provide insights into the chemical behavior of these compounds (Raju et al., 2015).

Aplicaciones Científicas De Investigación

Multicomponent Reactions for Heterocyclic Compounds One of the primary applications of this chemical structure is in the synthesis of heterocyclic compounds through multicomponent reactions. For instance, intramolecular Ugi four-component condensation and Passerini three-component reactions have been employed to synthesize hexahydro-1,4-thiazepin-5-ones and 1,4-benzothiazepin-5-ones, showcasing the compound's versatility in chemical synthesis processes (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).

Apoptosis Induction in Cell Lines Another significant area of research involving this compound is its role in apoptosis induction. Specifically, 4-Methylthio-2-oxobutanoic acid, a structurally related compound, has been shown to inhibit the growth of several human cell lines in a dose-dependent manner, causing apoptosis independently of ornithine decarboxylase down-regulation. This highlights its potential for therapeutic applications in cancer treatment (Tang, Kadariya, Murphy, & Kruger, 2006).

Inhibition of Glycolic Acid Oxidase Research has also been directed towards the inhibition of glycolic acid oxidase by derivatives of 4-substituted 2,4-dioxobutanoic acids, demonstrating the compound's potential in treating disorders related to glyoxylate metabolism. This research opens avenues for developing new treatments for conditions like primary hyperoxaluria (Williams, Eichler, Randall, Rooney, Cragoe, Streeter, Schwam, Michelson, Patchett, & Taub, 1983).

Spectral Characterization and Molecular Docking Further research includes the spectral characterization and molecular docking studies of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the compound's electronic structure and potential interactions with biological targets. This is crucial for the development of novel drugs and understanding their mechanism of action at the molecular level (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Synthesis of Benzodiazepine Derivatives The compound's framework serves as a building block for synthesizing diverse benzodiazepine derivatives with potential pharmacological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist effects. This underscores its significance in the pharmaceutical industry for developing new therapeutic agents (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).

Propiedades

IUPAC Name |

4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9-8-12(17)15-10-4-2-3-5-11(10)16(9)13(18)6-7-14(19)20/h2-5,9H,6-8H2,1H3,(H,15,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNUAKIEVYNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)